molecular formula C21H31ClN4O7 B13914487 Spectinamide 1599

Spectinamide 1599

Cat. No.: B13914487
M. Wt: 486.9 g/mol
InChI Key: WFWJNRAXDUDHKA-CYWJWNLKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spectinamide 1599 involves the modification of spectinomycin by introducing a pyridyl side chain. This modification is crucial as it blocks the native efflux of the compound from the tuberculosis cell, enhancing its efficacy . The synthetic route typically involves the following steps:

    Starting Material: Spectinomycin.

    Modification: Introduction of a pyridyl side chain at specific positions on the spectinomycin molecule.

    Purification: The resulting compound is purified to obtain this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Properties

Molecular Formula

C21H31ClN4O7

Molecular Weight

486.9 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-N-[(1R,3S,5R,7R,8S,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-yl]acetamide

InChI

InChI=1S/C21H31ClN4O7/c1-9-6-12(26-13(27)7-11-5-4-10(22)8-25-11)21(30)20(31-9)32-19-17(29)14(23-2)16(28)15(24-3)18(19)33-21/h4-5,8-9,12,14-20,23-24,28-30H,6-7H2,1-3H3,(H,26,27)/t9-,12-,14-,15+,16+,17+,18-,19-,20+,21+/m1/s1

InChI Key

WFWJNRAXDUDHKA-CYWJWNLKSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O)NC(=O)CC4=NC=C(C=C4)Cl

Canonical SMILES

CC1CC(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)NC(=O)CC4=NC=C(C=C4)Cl

Origin of Product

United States

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